
N-(4-Chloro-2-cyanophenyl)-N'-propan-2-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chloro-2-cyanophenyl)-N’-propan-2-ylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chloro and cyano group attached to a phenyl ring, which is further connected to a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2-cyanophenyl)-N’-propan-2-ylurea typically involves the reaction of 4-chloro-2-cyanophenyl isocyanate with isopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-Chloro-2-cyanophenyl isocyanate+Isopropylamine→N-(4-Chloro-2-cyanophenyl)-N’-propan-2-ylurea
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This involves the use of high-purity reagents, controlled temperature, and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Chloro-2-cyanophenyl)-N’-propan-2-ylurea can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Reduction Reactions: The cyano group can be reduced to an amine group.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide.
Reduction Reactions: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Reduction Reactions: The major product is the corresponding amine.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Applications De Recherche Scientifique
N-(4-Chloro-2-cyanophenyl)-N’-propan-2-ylurea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(4-Chloro-2-cyanophenyl)-N’-propan-2-ylurea involves its interaction with specific molecular targets. The chloro and cyano groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine
- 4-Chloro-2-cyanophenylboronic acid
- 2-[(4-Chloro-2-cyanophenyl)(methyl)amino]acetic acid
Uniqueness
N-(4-Chloro-2-cyanophenyl)-N’-propan-2-ylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
6677-68-5 |
|---|---|
Formule moléculaire |
C11H12ClN3O |
Poids moléculaire |
237.68 g/mol |
Nom IUPAC |
1-(4-chloro-2-cyanophenyl)-3-propan-2-ylurea |
InChI |
InChI=1S/C11H12ClN3O/c1-7(2)14-11(16)15-10-4-3-9(12)5-8(10)6-13/h3-5,7H,1-2H3,(H2,14,15,16) |
Clé InChI |
ORHXVWYYXNSILF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)NC1=C(C=C(C=C1)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


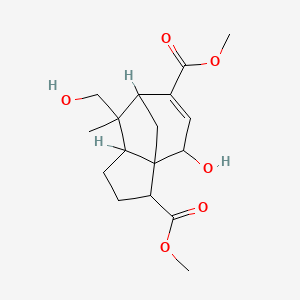
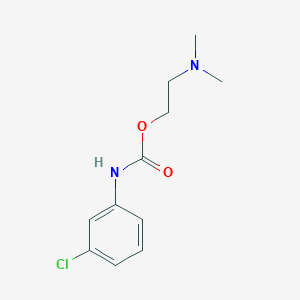
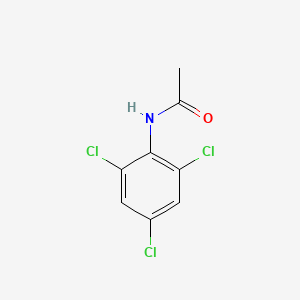
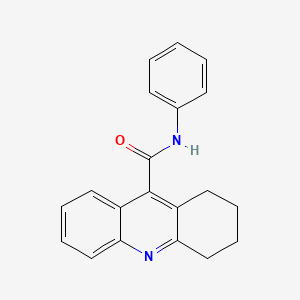

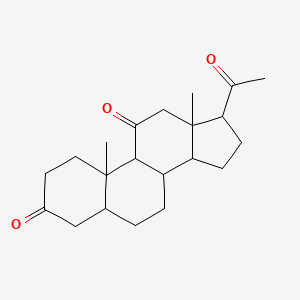

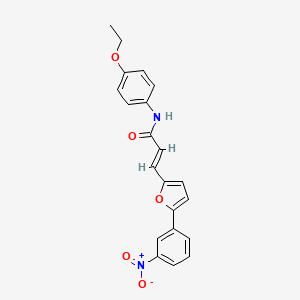
![7-(Benzenesulfonyl)-7-azabicyclo[4.1.0]hept-3-ene](/img/structure/B11955017.png)
![Benzyl N-[(benzyloxy)carbonyl]alanylphenylalaninate](/img/structure/B11955024.png)




